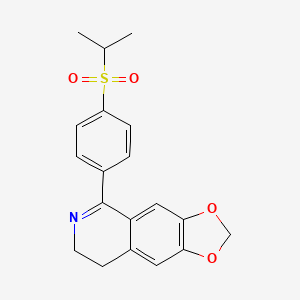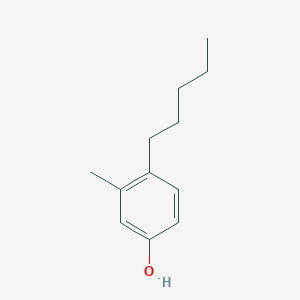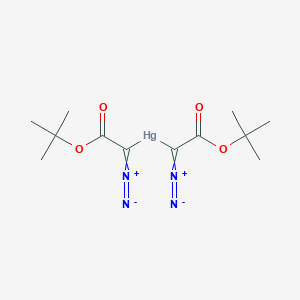
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury is a complex organomercury compound characterized by the presence of two diazonium groups and tert-butoxy substituents
Méthodes De Préparation
The synthesis of Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury typically involves the reaction of mercury(II) salts with diazonium compounds under controlled conditions. One common method involves the use of tert-butyl nitrite and a suitable mercury(II) salt in an organic solvent. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the diazonium groups to amines or other functional groups.
Substitution: The diazonium groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and thiols. .
Applications De Recherche Scientifique
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: The compound’s unique properties make it useful in studying mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as targeted drug delivery systems, is ongoing.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism by which Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury exerts its effects involves the interaction of its diazonium groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury can be compared with other organomercury compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its cell growth-inhibiting properties.
Bis(thiocyanato)bis(urotropine)cobalt(II): A compound with distinct structural and magnetic properties.
Bis-tryptoline triazole: A potent inhibitor against β-secretase enzyme
Propriétés
Numéro CAS |
22085-17-2 |
|---|---|
Formule moléculaire |
C12H18HgN4O4 |
Poids moléculaire |
482.89 g/mol |
Nom IUPAC |
bis[1-diazo-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]mercury |
InChI |
InChI=1S/2C6H9N2O2.Hg/c2*1-6(2,3)10-5(9)4-8-7;/h2*1-3H3; |
Clé InChI |
ADTGAZRHCUZUOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=[N+]=[N-])[Hg]C(=[N+]=[N-])C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


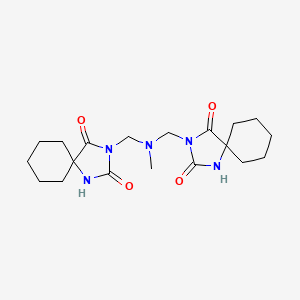
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
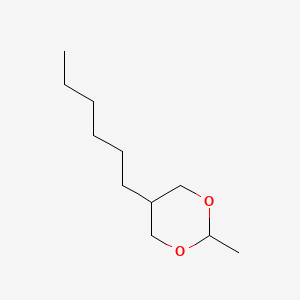


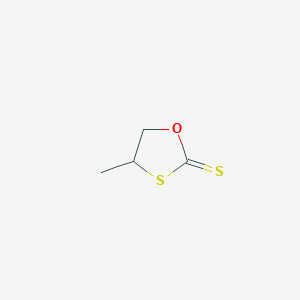
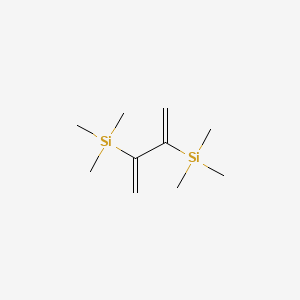

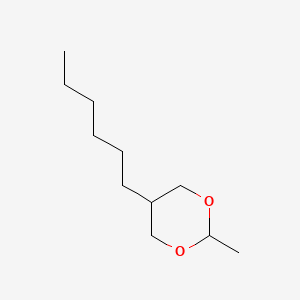
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)
